

Synthesis of 4-(3-Bromopropyl)morpholine: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *4-(3-Bromopropyl)morpholine*

Cat. No.: B154003

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Abstract

This document provides a comprehensive guide for the synthesis of **4-(3-bromopropyl)morpholine** from morpholine and 1,3-dibromopropane. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where **4-(3-bromopropyl)morpholine** serves as a key intermediate for the introduction of the morpholinopropyl moiety into various molecular scaffolds. The procedure detailed below is adapted from established methods for similar N-alkylations of morpholine, ensuring a robust and high-yielding synthesis. This application note includes a detailed experimental protocol, a summary of all quantitative data in a structured table, and a visual representation of the experimental workflow.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. The title compound, **4-(3-bromopropyl)morpholine**, is a valuable building block that allows for the covalent attachment of a flexible morpholino-containing side chain to various nucleophiles through its terminal bromine atom. This application note outlines a straightforward and efficient synthesis of **4-(3-**

bromopropyl)morpholine via the nucleophilic substitution of 1,3-dibromopropane with morpholine.

Reaction Scheme

The synthesis proceeds via a standard SN2 reaction mechanism where the secondary amine of morpholine acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane. A second equivalent of morpholine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion.

Figure 1: Reaction scheme for the synthesis of 4-(3-Bromopropyl)morpholine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **4-(3-bromopropyl)morpholine**.

| Parameter | Value | Reference |
|--|---------------------------------------|------------------|
| <hr/> | | |
| Reactants | | |
| Morpholine (C ₄ H ₉ NO) | 2.0 equivalents | Adapted Protocol |
| 1,3-Dibromopropane (C ₃ H ₆ Br ₂) | 1.0 equivalent | Adapted Protocol |
| <hr/> | | |
| Product | | |
| 4-(3-Bromopropyl)morpholine (C ₇ H ₁₄ BrNO) | | |
| Molecular Weight | 208.10 g/mol | [1] |
| Boiling Point | 242.6 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm ³ | [2] |
| <hr/> | | |
| Reaction Conditions | | |
| Solvent | Toluene | Adapted Protocol |
| Temperature | Reflux | Adapted Protocol |
| Reaction Time | 2-4 hours | Adapted Protocol |
| <hr/> | | |
| Yield | | |
| Expected Yield | High (similar to analogous reactions) | |
| <hr/> | | |

Experimental Protocol

This protocol is adapted from the high-yielding synthesis of the analogous compound, 4-(3-chloropropyl)morpholine.

Materials:

- Morpholine (≥99%)
- 1,3-Dibromopropane (≥99%)

- Toluene (anhydrous)
- Deionized water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle
- Separatory funnel
- Filtration apparatus (Buchner funnel, filter paper)
- Rotary evaporator
- Distillation apparatus

Procedure:

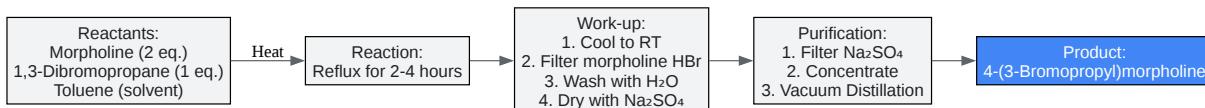
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromopropane (1.0 eq.).
- Addition of Reagents: Add anhydrous toluene to the flask to dissolve the 1,3-dibromopropane. Subsequently, add morpholine (2.0 eq.) to the solution.
- Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature. A precipitate of morpholine hydrobromide will form.
 - Filter the mixture to remove the solid morpholine hydrobromide.

- Transfer the filtrate to a separatory funnel and wash it sequentially with deionized water (2 x volume of organic layer).
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Purification:
 - Filter off the sodium sulfate.
 - Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.
 - The crude product can be purified by vacuum distillation to yield pure **4-(3-bromopropyl)morpholine** as a colorless to pale yellow liquid.

Characterization:

The structure of the product can be confirmed by spectroscopic methods such as ^1H NMR and IR spectroscopy. The ^1H NMR spectrum of the hydrobromide salt of the target molecule is available and can be used as a reference.

Experimental Workflow Diagram



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References

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